3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
Description
The exact mass of the compound this compound is 333.15896025 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(4-ethylphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-3-14-4-6-16(7-5-14)17-12-18(23-22-17)19(25)24-21-13(2)15-8-10-20-11-9-15/h4-12H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNLPAIHFJQFMJ-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402604-38-0 | |
| Record name | 3-(4-ETHYLPHENYL)-N'-(1-(4-PYRIDINYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a pyrazole ring, an ethylphenyl group, and a pyridine moiety, which contribute to its pharmacological potential.
- Molecular Formula : C19H19N5O
- Molecular Weight : 333.39 g/mol
- CAS Number : 402604-38-0
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has been studied for its interactions with various biological targets.
Anti-inflammatory Activity
A study highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been well documented. Research indicates that certain derivatives exhibit potent activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in the structure enhances this activity, suggesting that modifications to the pyrazole framework can optimize antimicrobial properties .
Anticancer Potential
Emerging studies have begun to explore the anticancer potential of pyrazole derivatives. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, certain pyrazole compounds have been shown to induce apoptosis in cancer cell lines through the activation of caspases and inhibition of survival pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This interaction can lead to the modulation of enzymatic activity or receptor signaling pathways, resulting in therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar pyrazole compounds:
- Anti-inflammatory Effects : A series of novel pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard treatments .
- Antimicrobial Efficacy : Compounds derived from the pyrazole scaffold were tested against multiple bacterial strains, with some showing MIC values comparable to established antibiotics .
- Anticancer Studies : Pyrazole derivatives were evaluated for their ability to induce apoptosis in various cancer cell lines, revealing promising results in inhibiting tumor growth through targeted molecular interactions .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
